Lithium phenylacetylide

Overview

Description

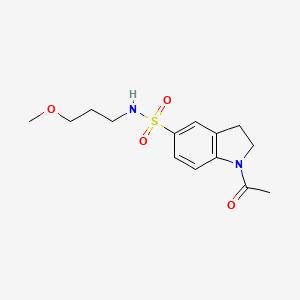

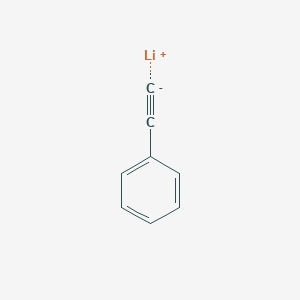

Lithium phenylacetylide, with the chemical formula C8H5Li, is an organolithium compound that features a lithium atom bonded to a phenylacetylide group. This compound is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in various chemical reactions.

Mechanism of Action

Target of Action

Lithium Phenylacetylide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and cellular signal transduction mechanisms .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Biochemical Pathways

This compound affects several biochemical pathways. It interacts with downstream pathways, including Wnt/β-catenin , CREB/brain-derived neurotrophic factor (BDNF) , nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and modulation of neurotransmission . It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .

Biochemical Analysis

Biochemical Properties

Lithium phenylacetylide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the addition of ethynylbenzene groups to different compounds. One notable interaction is with the enzyme glycogen synthase kinase-3β (GSK-3β), where this compound acts as an inhibitor, affecting the enzyme’s activity and subsequently influencing various biochemical pathways . Additionally, this compound can interact with other biomolecules, such as nucleic acids and proteins, through its reactive ethynyl group, leading to modifications in their structure and function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit GSK-3β, leading to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in apoptosis, circadian rhythms, and neuroprotection, thereby impacting cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects primarily through the inhibition of GSK-3β, a key enzyme involved in numerous cellular processes. By binding to the active site of GSK-3β, this compound prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can form stable complexes with other biomolecules, such as nucleic acids and proteins, through its reactive ethynyl group, further influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained inhibition of GSK-3β, leading to prolonged effects on cellular function and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as neuroprotection and mood stabilization, by inhibiting GSK-3β . At higher doses, it can induce toxic effects, including polydipsia and alterations in gene expression . These threshold effects highlight the importance of careful dosage regulation when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin signaling. By inhibiting GSK-3β, this compound can enhance the phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway, leading to improved glucose uptake and metabolism . Additionally, this compound can affect the levels of various metabolites, such as glycogen and inositol, by modulating the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be actively transported across cell membranes and distributed throughout body water, both intra- and extracellularly . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues. For example, this compound is rapidly taken up by the kidney and penetrates more slowly into the liver, bone, and muscle .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and cellular compartments. It can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These interactions can affect the activity and function of this compound, leading to changes in cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium phenylacetylide can be synthesized through the reaction of phenylacetylene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere to prevent the highly reactive lithium species from reacting with moisture or oxygen. The general reaction is as follows:

C6H5C≡CH+n−BuLi→C6H5C≡CLi+n−BuH

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common to minimize the risk of side reactions and ensure consistent product quality.

Types of Reactions:

Nucleophilic Addition: this compound is a strong nucleophile and can add to various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Substitution Reactions: It can undergo substitution reactions with halides to form new alkynes.

Coupling Reactions: It is used in coupling reactions, such as the Sonogashira coupling, to form conjugated systems.

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, and esters.

Solvents: Anhydrous THF, diethyl ether.

Catalysts: Palladium and copper catalysts for coupling reactions.

Major Products Formed:

Alcohols: From the addition to carbonyl compounds.

Alkynes: From substitution reactions with halides.

Conjugated Systems: From coupling reactions.

Scientific Research Applications

Lithium phenylacetylide is widely used in scientific research due to its versatility:

Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is employed in the synthesis of conjugated polymers and materials with unique electronic properties.

Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug intermediates.

Catalysis: It serves as a reagent in various catalytic processes to form carbon-carbon bonds.

Comparison with Similar Compounds

Phenylmagnesium Bromide: Another organometallic reagent used for similar nucleophilic addition reactions.

Lithium Acetylide: Similar in reactivity but lacks the phenyl group, making it less selective in certain reactions.

Phenylacetylene: The precursor to lithium phenylacetylide, used in various coupling reactions.

Uniqueness: this compound is unique due to its combination of high nucleophilicity and the presence of the phenyl group, which can influence the reactivity and selectivity of the compound in various synthetic applications. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name |

lithium;ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLYOGEBCFYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

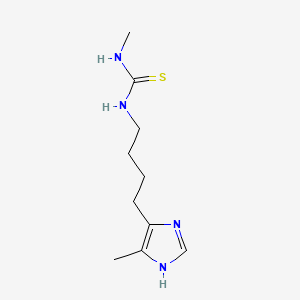

[Li+].[C-]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392474 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-01-1 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium phenylacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lithium phenylacetylide behave as a nucleophile?

A1: this compound acts as a strong nucleophile due to the electron-rich nature of the acetylide anion (PhCC-). It readily attacks electrophilic centers, such as carbonyl groups, imines, and activated alkynes, leading to the formation of new carbon-carbon bonds. [, , , , , ]

Q2: Can this compound participate in 1,2-addition reactions?

A2: Yes, this compound readily undergoes 1,2-addition reactions with carbonyl compounds, such as aldehydes and ketones. The acetylide anion adds to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. [, ]

Q3: How does this compound react with diazo compounds?

A3: In the presence of copper(I) salts, this compound reacts with diazo carbonyl compounds via a [3+2] cycloaddition, ultimately forming pyrazole derivatives as the major product. This inverse electron-demand cycloaddition likely proceeds through a copper-acetylide intermediate. []

Q4: Does this compound react differently with boron trifluoride compared to other electrophiles?

A4: While this compound typically acts as a nucleophile, its reaction with boron trifluoride (BF3) takes a different course. Instead of simple addition, the reaction proceeds through a series of fluorine-lithium exchanges, ultimately forming tris(phenylacetylido)borane and lithium tetrafluoroborate (LiBF4). []

Q5: What is the role of this compound in functionalizing nanocrystalline silicon?

A5: this compound reacts with nanocrystalline silicon by adding across silicon-silicon bonds on the surface. This reaction results in the formation of silicon-carbon bonds, effectively functionalizing the silicon surface with phenylacetylene moieties. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H5Li, and its molecular weight is 100.09 g/mol.

Q7: What spectroscopic techniques are useful for characterizing this compound?

A7: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 6Li, 13C, and 1H NMR spectroscopy provide valuable information about the structure, aggregation state, and dynamics of this compound in solution. [, , , ]

- IR Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbon-carbon triple bond in the acetylide anion. [, ]

Q8: What solvents are commonly used for reactions involving this compound?

A8: this compound is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These solvents can solvate the lithium cation effectively, enhancing the reactivity of the acetylide anion. [, , , , ]

Q9: How does the presence of THF affect the aggregation state of this compound?

A9: this compound exists in equilibrium between dimeric and tetrameric forms in solution. The addition of THF can shift this equilibrium toward the dimeric species. []

Q10: Does this compound itself act as a catalyst?

A10: While this compound is primarily used as a stoichiometric reagent, it can participate in reactions where a catalytic amount of a copper(I) salt is employed. For example, in the copper-mediated cycloaddition with diazo compounds, the copper acetylide species formed in situ is likely the active catalytic species. []

Q11: Are there specific applications of this compound in organic synthesis?

A11: this compound finds numerous applications in organic synthesis, including:

- Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzo[4,5]imidazo[1,2-a]pyrimidines. [, ]

- Functionalization of silicon surfaces: Used to introduce phenyl and phenylacetylene groups onto silicon surfaces. []

- Synthesis of dendrimers: Employed as a reagent for the construction of carbosilane dendrimers. [, ]

Q12: Have computational methods been used to study the reactivity of this compound?

A12: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of this compound addition reactions, particularly in the context of stereoselectivity and the influence of mixed aggregates. [, ]

Q13: How does the presence of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity of this compound?

A13: Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the acetylide anion, making it less reactive. Conversely, electron-donating groups increase the electron density on the acetylide anion, enhancing its nucleophilicity and reactivity. []

Q14: What are the typical storage conditions for this compound?

A14: this compound is highly moisture-sensitive and should be stored under an inert atmosphere, typically nitrogen or argon, in a cool, dry place.

Q15: Are there any specific techniques for handling this compound safely?

A15: this compound should be handled with caution using standard air-free techniques, such as Schlenk line or glovebox techniques, to prevent decomposition upon exposure to air and moisture.

Q16: How can the formation and progress of reactions involving this compound be monitored?

A16: Various analytical techniques can be used to monitor reactions involving this compound, including:

Q17: What factors influence the solubility of this compound?

A17: The solubility of this compound depends on the solvent polarity and the presence of coordinating ligands. It is highly soluble in polar, coordinating solvents like THF, while its solubility is limited in nonpolar solvents like hexane. [, ]

Q18: Are there any alternatives to this compound for introducing phenylacetylene moieties into molecules?

A18: Yes, several alternatives to this compound can be used to introduce phenylacetylene units, including:

Q19: How has the use of this compound evolved in organic synthesis?

A19: this compound has been a valuable reagent in organic synthesis for several decades. Its use has evolved alongside the development of new synthetic methodologies and the increasing demand for complex molecules, including natural products, pharmaceuticals, and materials.

Q20: Are there any notable examples of cross-disciplinary applications of this compound?

A20: The application of this compound in functionalizing nanocrystalline silicon highlights its cross-disciplinary potential, bridging organic synthesis with materials science. This example showcases its versatility in creating novel materials with tailored properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)